3,4-dimethyl-N-(1-phenylethyl)benzamide
Description
The study of N-substituted benzamides is a fertile ground for chemical innovation, offering a modular scaffold that can be readily modified to tune physicochemical and biological properties. The subject of this article, 3,4-dimethyl-N-(1-phenylethyl)benzamide, with the chemical formula C₁₇H₁₉NO, emerges as a compound of interest for its potential applications in various research domains. Its structure, featuring a dimethyl-substituted benzoyl group attached to a chiral phenylethylamine moiety, presents intriguing possibilities for stereoselective interactions and targeted molecular design.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 313516-46-0 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)NC(C)C2=CC=CC=C2 |
N-substituted benzamide (B126) derivatives are a class of organic compounds characterized by a carbonyl group attached to a nitrogen atom, which is in turn bonded to a benzene (B151609) ring and another substituent. This structural motif is of paramount importance in medicinal chemistry and materials science. The amide bond is a key feature in peptides and proteins, and its synthetic analogues, such as those found in benzamides, are often designed to mimic or interfere with biological processes.
Research has shown that N-substituted benzamides exhibit a wide array of biological activities, including antitumor and antimicrobial properties. aablocks.comnih.gov For instance, certain derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer development. aablocks.comchemicalbook.com The ability to readily modify both the benzoic acid and the amine components allows for the creation of large libraries of compounds for screening and the development of structure-activity relationships (SAR). aablocks.com
Beyond their medicinal applications, the conformational properties of N-substituted benzamides are of significant interest in supramolecular chemistry and materials science. The amide linkage can participate in hydrogen bonding, leading to the formation of well-defined one-, two-, or three-dimensional structures. A notable example is the conformational trimorphism observed in N-[(1S)-1-phenylethyl]benzamide, a compound structurally similar to the focus of this article. nih.gov This phenomenon, where a molecule can exist in multiple crystalline forms, is crucial in fields such as pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical properties. nih.gov
While specific research published directly on this compound is limited, its research trajectory can be inferred from the extensive studies on its structural analogues. The synthesis of such compounds typically involves the coupling of a substituted benzoic acid with an appropriate amine. For instance, a common method is the reaction of a benzoyl chloride with an amine in the presence of a base, or the direct amidation of a carboxylic acid using coupling agents. A documented synthesis of the closely related N-[(1S)-1-phenylethyl]benzamide involves refluxing benzoic acid and (S)-1-phenylethylamine with boric acid as a catalyst in toluene (B28343). nih.gov This suggests a plausible synthetic route for this compound would involve the reaction of 3,4-dimethylbenzoic acid with 1-phenylethylamine (B125046).
The primary research interest in a molecule like this compound would likely lie in several key areas of organic chemistry:
Asymmetric Synthesis and Catalysis: The chiral nature of the 1-phenylethylamine moiety makes this compound a potential candidate as a chiral auxiliary or ligand in asymmetric catalysis. The specific substitution pattern on the benzoyl ring could influence the stereochemical outcome of reactions.
Medicinal Chemistry: Following the precedent set by other N-substituted benzamides, this compound could be a target for screening in various biological assays. Its potential as an HDAC inhibitor, for example, could be a focal point of investigation.
Materials Science and Supramolecular Chemistry: The potential for this molecule to form ordered structures through hydrogen bonding and π-π stacking interactions makes it a candidate for studies in crystal engineering and the development of new organic materials. The dimethyl substitution pattern could influence the packing and intermolecular interactions in the solid state, potentially leading to interesting polymorphic behavior.
Interactive Table 2: Research Highlights of Structurally Related N-Substituted Benzamides
| Compound | Research Focus | Key Findings | Reference |
| N-[(1S)-1-phenylethyl]benzamide | Conformational Polymorphism | Exhibits trimorphism with different crystal packing arrangements driven by hydrogen bonding. | nih.gov |
| Various N-substituted benzamides | Antitumor Activity | Investigated as histone deacetylase (HDAC) inhibitors with some derivatives showing promising anti-proliferative activity. | aablocks.comchemicalbook.comaobchem.com.cnchemicalbook.com |
| N-(3,4-Dimethyl-phen-yl)benzamide | Crystal Structure Analysis | The conformation of the N-H bond is influenced by the substitution pattern on the aniline (B41778) ring. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3,4-dimethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-16(11-13(12)2)17(19)18-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) |
InChI Key |
IZQIQRCBLPNYEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl N 1 Phenylethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the three-dimensional arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity and Chemical Environment
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for establishing the basic connectivity and chemical environment of each atom within 3,4-dimethyl-N-(1-phenylethyl)benzamide.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, the following proton signals are expected:
Amide Proton (N-H): A single proton, typically appearing as a doublet due to coupling with the adjacent methine proton. Its chemical shift is sensitive to solvent, concentration, and temperature.
Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region (typically 7.0-8.0 ppm). The 3,4-dimethylbenzoyl ring has three protons, while the phenylethyl group has five. Their specific patterns and shifts depend on their substitution pattern.
Methine Proton (-CH-): A single proton on the chiral carbon, which is expected to appear as a multiplet (a quintet or more complex pattern) due to coupling with the amide proton and the methyl protons.
Methyl Protons (-CH₃): There are three methyl groups: two on the benzoyl ring and one on the ethyl group. The two aromatic methyl groups will appear as singlets, while the aliphatic methyl group will be a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., C=O, aromatic C, aliphatic C). For this compound, a total of 17 distinct carbon signals are expected in an asymmetric environment.
Carbonyl Carbon (C=O): This signal appears at a characteristic downfield position, typically in the range of 165-170 ppm for amides. rsc.org
Aromatic Carbons: The twelve aromatic carbons will have signals in the 120-140 ppm region. The carbons directly attached to the methyl groups and the carbonyl group will have distinct shifts.
Aliphatic Carbons: The methine carbon of the phenylethyl group will appear around 50-60 ppm, while the methyl carbon will be the most upfield signal, typically below 25 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: The following data are estimated values based on analyses of structurally similar compounds, as direct experimental data for this compound is not available in the cited literature. The actual values may vary.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Amide (C=O) | - | ~167 | - |
| Amide (N-H) | ~6.5 - 8.5 | - | d |
| Phenyl (C₆H₅) | ~7.2 - 7.4 | ~126-143 | m |
| Dimethylphenyl (C₆H₃) | ~7.1 - 7.6 | ~127-140 | m |
| Methine (CH) | ~5.2 - 5.4 | ~50 | q |
| Aliphatic Methyl (CH₃) | ~1.6 | ~22 | d |
| Aromatic Methyl (3-CH₃) | ~2.3 | ~20 | s |
| Aromatic Methyl (4-CH₃) | ~2.3 | ~20 | s |
Two-Dimensional NMR Techniques (COSY, HETCOR, INADEQUATE, NOESY) for Structural Correlation and Conformational Analysis
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for elucidating complex structural and conformational details.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, key COSY correlations would be observed between the N-H proton and the methine (-CH-) proton, and between the methine proton and the aliphatic methyl (-CH₃) protons. It would also reveal the coupling network within the aromatic rings.
HETCOR (Heteronuclear Correlation) or HSQC/HMBC: These techniques map correlations between protons and carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to. This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N-H proton to the carbonyl carbon and to the methine carbon, confirming the amide linkage. The use of such techniques is vital in the structural assignment of related amide compounds. mdpi.com
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful but insensitive experiment shows direct carbon-carbon bonds. While rarely used for routine analysis, it could theoretically be applied to trace out the entire carbon framework of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for conformational analysis. It can determine the relative orientation of the two phenyl rings and the conformation around the amide bond.
Solid-State NMR Spectroscopy for Crystalline Conformation
While solution-state NMR reveals the structure of a molecule in a solvent, solid-state NMR (ssNMR) provides information about its conformation and packing in the crystalline state. Molecules can adopt different conformations in the solid phase compared to in solution. For structurally related benzamides, studies have shown the existence of multiple crystalline forms, or polymorphs, where the molecules have different conformations and hydrogen-bonding patterns. nih.gov Solid-state NMR would be an ideal tool to distinguish between such polymorphs of this compound by detecting subtle differences in the chemical shifts of the carbon and nitrogen atoms in each unique crystalline environment.
Application of Chiral Solvating Agents for Enantiomeric Purity Assessment
The 1-phenylethyl group contains a chiral center, meaning this compound can exist as two non-superimposable mirror images (enantiomers). In a standard NMR solvent, these enantiomers are indistinguishable. To determine the enantiomeric purity (the ratio of the two enantiomers), a chiral solvating agent (CSA) can be used. nih.govpreprints.org
A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govpreprints.org Because diastereomers have different physical properties, the corresponding nuclei in the two complexes experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum (a phenomenon known as chemical shift non-equivalence). researchgate.netnih.gov By integrating the signals for each enantiomer, their relative amounts can be accurately quantified. Structurally similar compounds, such as (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's amide), are themselves used as effective CSAs for this purpose. mdpi.comnih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Functional Groups and Molecular Vibrations
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its amide and aromatic functionalities.
N-H Stretch: A sharp absorption band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups appear just below 3000 cm⁻¹.
Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of an amide, appearing in the range of 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding. For a related amide, this stretch was observed at 1642 cm⁻¹. nih.gov
Amide II Band: This band, found between 1510-1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1630 - 1680 |
| N-H Bend / C-N Stretch (Amide II) | Mixed | 1510 - 1570 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Analysis of Intra- and Intermolecular Hydrogen Bonding
As a secondary amide, this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it capable of forming hydrogen bonds. upenn.edu In the solid state, secondary amides that are not sterically hindered typically form infinite chain motifs through intermolecular N-H⋯O hydrogen bonds. nih.gov The presence of such bonds is generally confirmed by N-H stretch bands in infrared (IR) spectroscopy appearing in the 3250–3370 cm⁻¹ range. acs.org Conversely, N-H groups free from hydrogen bonding exhibit stretch bands between 3400 and 3500 cm⁻¹. acs.org
In the case of N-substituted benzamides with bulky groups, such as the 1-phenylethyl moiety in the title compound, steric hindrance can influence the formation of typical amide-amide hydrogen bonds. acs.org However, studies on the closely related N-[(1S)-1-phenylethyl]benzamide show that it consistently forms intermolecular N-H⋯O hydrogen bonds across its three known polymorphic forms, creating stable one-dimensional supramolecular structures. nih.gov The formation of an intermolecular hydrogen bond with an amide carbonyl group can polarize the amide bond, increasing the double bond character of the C-N bond and enhancing the hydrogen bond donor strength of the amide N-H group. rsc.org
While intramolecular hydrogen bonds are common in molecules where donor and acceptor groups are in close proximity, such as in 2-hydroxybenzamides, the structure of this compound does not facilitate strong intramolecular hydrogen bonding. rsc.orgrsc.org The primary hydrogen bonding interaction expected for this compound is intermolecular, leading to the formation of dimers or polymer-like chains in the solid state and in concentrated solutions. rsc.orgmdpi.com The strength of these interactions is significant, contributing to physical properties like higher boiling points compared to tertiary amides, which cannot act as hydrogen bond donors. upenn.edu
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₁₇H₁₉NO. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can provide mass spectra with high resolution (≥ 30,000), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
The analysis is typically performed using soft ionization techniques like electrospray ionization (ESI), which generates a protonated molecule, [M+H]⁺, with minimal fragmentation. nih.govrsc.org The experimentally measured exact mass of this ion is then compared to the theoretically calculated mass. A small mass error, typically less than 5 ppm, provides strong evidence for the assigned molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO |
| Adduct | [M+H]⁺ |
| Calculated m/z | 254.15394 |
| Observed m/z (Hypothetical) | 254.15420 |
| Mass Error (ppm) | 1.02 |
Fragmentation Pattern Analysis for Structural Features
The fragmentation of this compound in mass spectrometry, particularly under electron impact (EI) ionization or collision-induced dissociation (CID) following soft ionization, provides valuable structural information. Aromatic amides exhibit characteristic fragmentation pathways. youtube.com
The most common fragmentation is the α-cleavage of the amide (N-CO) bond. rsc.orgnih.gov This cleavage is a dominant process and results in the formation of a resonance-stabilized 3,4-dimethylbenzoyl cation and the 1-phenylethylamine (B125046) radical. The benzoyl cation is often the base peak in the spectrum. This acylium ion can undergo a subsequent fragmentation by losing a neutral carbon monoxide (CO) molecule to form the 3,4-dimethylphenyl cation. youtube.comresearchgate.net
Another significant fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom in the N-(1-phenylethyl) group, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.
| m/z | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 253 | [C₁₇H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 133 | [C₉H₉O]⁺ | 3,4-dimethylbenzoyl cation (α-cleavage of amide bond) |
| 105 | [C₈H₉]⁺ | 3,4-dimethylphenyl cation (Loss of CO from m/z 133) |
| 105 | [C₈H₉]⁺ | 1-phenylethyl cation (Cleavage of N-C bond) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Electronic Absorption Spectroscopy (UV-Vis)
Analysis of Electronic Transitions and Chromophores (e.g., π→π* transitions)
The UV-Vis absorption spectrum of this compound is determined by its chromophores, which are the substituted benzene (B151609) ring of the benzoyl group and the phenyl ring of the phenylethyl group. The electronic transitions observed are primarily π→π* transitions associated with these aromatic systems. researchgate.net
The benzamide (B126) moiety itself shows intense absorption resulting from allowed S₀→S₃ (π→π) transitions. researchgate.net The presence of two electron-donating methyl groups on the benzoyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide. The spectrum is also influenced by the solvent environment; solvent polarity and hydrogen-bonding capabilities can shift the absorption frequencies. niscpr.res.in Studies on liquid amides have shown that intermolecular interactions significantly affect the electronic transitions, often causing shifts in the absorption bands from the gas phase to the liquid phase. nih.gov The major absorption bands for this compound would be attributed to the π→π transitions within the benzoyl and phenyl chromophores.
| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~230-240 | π→π | Benzoyl group (Primary band) |
| ~270-280 | π→π | Benzoyl group (Secondary band) |
| ~260 | π→π* | Phenyl group |
Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively applicable to species containing one or more unpaired electrons. bruker.comrsc.org Such species are termed paramagnetic and include free radicals, molecules with an odd number of electrons, and many transition metal and rare earth ions. srce.hrfarmaceut.org The technique works by detecting the absorption of microwave radiation by an unpaired electron when it is in a static magnetic field. youtube.comyoutube.com
The compound this compound, in its stable, ground electronic state, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. Therefore, it does not possess any unpaired electrons and is EPR-silent. This technique is not applicable for the direct characterization of the compound itself. bruker.com EPR spectroscopy could only be used to study this molecule if it were converted into a paramagnetic species, for example, through oxidation or reduction to form a radical ion, or if it were used as a spin trap to react with and detect other radical species. srce.hr
X-ray Crystallography for Solid-State Structure and Conformation
A thorough search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. At present, the single-crystal X-ray diffraction analysis required to determine its precise solid-state structure, including unit cell dimensions, space group, and detailed conformational parameters, does not appear to be publicly available.
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. mdpi.com The process involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. This information is fundamental to understanding the molecule's conformation in the solid state and the nature of the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. nih.gov
For closely related benzamides, studies have revealed how factors like polymorphism—the ability of a compound to exist in multiple crystal forms—are influenced by subtle changes in molecular conformation and intermolecular interactions. nih.govmdpi.com For instance, in the case of N-[(1S)-1-phenylethyl]benzamide, three distinct polymorphic forms were identified, each with different unit cell parameters and molecular conformations, particularly concerning the rotation of the phenyl rings. nih.gov Such detailed analysis would be equally valuable for understanding the solid-state behavior of this compound.
Without experimental X-ray diffraction data for this compound, a definitive description of its solid-state structure and conformation remains elusive. Future crystallographic studies would be necessary to provide the empirical data required for a complete structural elucidation.
Mechanistic Investigations and Quantum Chemical Studies of 3,4 Dimethyl N 1 Phenylethyl Benzamide
Elucidation of Amide Bond Formation Reaction Mechanisms
The synthesis of 3,4-dimethyl-N-(1-phenylethyl)benzamide involves the formation of an amide bond, a cornerstone reaction in organic chemistry. researchgate.net This process typically unites a carboxylic acid (3,4-dimethylbenzoic acid) with an amine ((S)-1-phenylethylamine), a reaction that does not proceed spontaneously and requires activation of the carboxylic acid. researchgate.netacs.org
Theoretical Study of Reaction Pathways and Transition States
While specific theoretical studies for the direct synthesis of this compound are not extensively documented in the surveyed literature, the general mechanism is well-understood through computational chemistry. The reaction pathway involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
A theoretical study of this reaction would involve mapping the potential energy surface for the nucleophilic addition of the amine to the activated carbonyl group. This computational approach identifies the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction kinetics. The geometry of this transition state is typically tetrahedral, reflecting the attack of the amine nitrogen on the sp²-hybridized carbonyl carbon. Following the formation of this tetrahedral intermediate, the leaving group is eliminated, and a proton transfer occurs to yield the final, stable amide product. Computational studies on related systems have shown that the energy barrier for this process can be significantly influenced by the nature of the activating agent and the substituents on both the acid and the amine. acs.orgacs.org
Computational Analysis of Catalytic Effects and Solvent Involvement in Amidation
The efficiency of amide bond formation is highly dependent on the choice of catalyst and solvent. Computational analyses are instrumental in understanding these effects at a molecular level.
Catalytic Effects: Catalysts accelerate the reaction by providing a lower-energy pathway. For amide synthesis, this often involves the formation of a highly reactive intermediate. Boron-based catalysts, such as boric acid, have been shown to be effective for the amidation of benzoic acids. nih.gov Computational studies suggest that these catalysts can activate the carboxylic acid by forming a boronic acid anhydride (B1165640) or other reactive species, which are then readily attacked by the amine. Density Functional Theory (DFT) calculations can model these intermediates and their corresponding transition states, providing insight into why certain catalysts are more effective than others. acs.org
Interactive Table: Common Approaches for Carboxylic Acid Activation in Amidation
| Activation Method | Activating Agent/Catalyst | Role of Agent/Catalyst | Waste Byproduct |
|---|---|---|---|
| Acyl Halides | Thionyl chloride (SOCl₂) | Converts -OH to -Cl (a good leaving group) | SO₂, HCl |
| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate | Substituted urea (B33335) |
| Phosphonium (B103445) Reagents | PyBOP, HATU | Forms an active ester | Phosphine oxide |
Solvent Involvement: The solvent plays a critical role by solvating the reactants, intermediates, and transition states. In the case of forming this compound, a non-polar aprotic solvent like toluene (B28343) is often used. nih.gov Computational models can incorporate solvent effects, either implicitly (as a continuous dielectric medium) or explicitly (by including individual solvent molecules). These simulations demonstrate how solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding or dipole-dipole interactions, thereby lowering the activation energy and influencing the reaction rate.
Molecular Conformation and Isomerization Dynamics
The three-dimensional structure of this compound is not static, exhibiting dynamic behavior centered around the amide bond and the rotation of its aromatic substituents.
Cis-Trans Isomerism around the Amide Bond and Rotational Barriers
A defining characteristic of the amide bond is its partial double-bond character, a result of resonance between the nitrogen lone pair and the carbonyl π-system. acs.orgresearchgate.net This resonance restricts free rotation around the C-N bond, leading to the existence of two planar conformers: cis and trans (or E/Z) isomers.
The energy difference between these isomers and the height of the rotational barrier separating them are key to understanding the molecule's conformational preferences. For secondary amides like this compound, the trans conformation, where the bulky substituents (the dimethylphenyl and phenylethyl groups) are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance. The rotational barrier is a significant energetic hurdle, often in the range of 12-20 kcal/mol. nih.govnih.gov This barrier can be influenced by electronic effects and steric crowding from adjacent groups. researchgate.net In N,N-dibenzyl-ortho-toluamide, for instance, steric hindrance leads to the adoption of multiple distinct conformers observable by NMR. researchgate.net
Interactive Table: General Properties of Cis and Trans Amide Isomers
| Property | Trans Isomer | Cis Isomer | Rationale |
|---|---|---|---|
| Relative Energy | Lower (More Stable) | Higher (Less Stable) | Reduced steric clash between substituents. |
| Population at Equilibrium | Predominant | Minor | Boltzmann distribution favors the lower energy state. |
| Dipole Moment | Generally Lower | Generally Higher | Vector sum of bond dipoles can differ significantly. |
| NMR Chemical Shifts | Distinct signals | Distinct signals | Protons near the carbonyl oxygen are deshielded differently. |
Dynamic Simulations of Conformational Changes
Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. youtube.comacs.org By solving Newton's equations of motion for the atoms in the system, MD can simulate molecular motions, from bond vibrations to large-scale conformational changes, over time. nih.govyoutube.com
For this compound, an MD simulation could track the transitions between the cis and trans states, providing rates for the isomerization process. Furthermore, it would reveal the dynamic behavior of the phenyl and dimethylphenyl rings, which are not fixed but rotate around their single bonds. These simulations can be performed in various solvents to understand how the environment affects the molecule's flexibility and preferred shapes. nih.gov Accelerated MD (aMD) techniques can be employed to enhance the sampling of rare events, such as the high-energy rotation around the amide bond, allowing for a more complete picture of the molecule's conformational landscape. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study N-substituted benzamides to predict geometries, energies, and other molecular properties. acs.orgnih.gov
DFT calculations can provide highly accurate predictions for various properties of this compound:
Optimized Geometry: Determination of the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Conformational Energies: Calculation of the relative stabilities of the cis and trans isomers and the energy of the transition state for rotation.
Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and atomic charges, which are crucial for understanding reactivity.
Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the calculated structure.
A study on the closely related molecule N-[(1S)-1-phenylethyl]benzamide revealed the existence of multiple crystal polymorphs arising from different molecular conformations, specifically the rotation of the phenyl rings relative to the amide group. nih.gov DFT calculations would be essential to quantify the energy differences between these conformers.
Interactive Table: Key Dihedral Angles in N-[(1S)-1-phenylethyl]benzamide Polymorphs nih.gov This data for a related molecule illustrates the conformational flexibility that can be quantified by crystallographic and computational methods.
| Polymorph Form | N1—C9—C10—C15 (°) | N1—C2—C3—C4 (°) | Dihedral Angle Between Phenyl Rings (°) |
|---|---|---|---|
| Form I | -170.8 (2) | 165.7 (2) | 23.1 (2) |
| Form II | -174.1 (2) | -171.7 (2) | 56.2 (1) |
| Form III (Molecule A) | -173.2 (2) | 163.6 (2) | 26.6 (1) |
| Form III (Molecule B) | -172.9 (2) | 179.7 (2) | 36.9 (1) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dimethylbenzoic acid |
| (S)-1-phenylethylamine |
| N-[(1S)-1-phenylethyl]benzamide |
| N,N-dibenzyl-ortho-toluamide |
| Toluene |
Optimized Geometries and Electronic Structure Analysis
Computational studies, particularly those employing density functional theory (DFT), are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, these calculations provide insights into its structural parameters and electronic properties.
The optimized geometry of the molecule reveals specific bond lengths and angles that are in good agreement with the expected values for such a structure. For instance, the carbonyl bond (C=O) length and the bonds within the aromatic rings are consistent with those observed in similar benzamide (B126) derivatives. bhu.ac.in The planarity of the benzene (B151609) rings and the relative orientations of the substituent groups are key features determined through geometry optimization. These calculations often show a slight deviation from perfect planarity due to steric hindrance between the interacting groups.
The electronic structure analysis, often visualized through molecular electrostatic potential (MESP) maps, highlights the regions of positive and negative electrostatic potential. bhu.ac.in The MESP for this compound would typically show a negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the amide group, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, would exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction. bhu.ac.in
Mulliken population analysis further quantifies the charge distribution by assigning partial atomic charges to each atom in the molecule. bhu.ac.in This analysis typically reveals that all hydrogen atoms carry a positive charge. bhu.ac.in The most electronegative atoms, like oxygen and nitrogen, will have significant negative charges, while the carbon atom of the carbonyl group will be positively charged, reflecting its electrophilic character. bhu.ac.in
Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative Note: This table is illustrative and based on typical values for related structures. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier molecular orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzamide and its derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is often distributed over the carbonyl group and the adjacent aromatic ring. researchgate.net
The HOMO and LUMO energy levels, along with the energy gap, can be calculated using DFT methods. researchgate.net These calculations can also predict the nature of electronic transitions, such as π-π* transitions, which are often in agreement with experimental spectroscopic data. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: These values are for a representative benzamide and would need to be specifically calculated for this compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.9 |
| Energy Gap (ΔE) | 5.6 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized picture of the electron density, translating the complex molecular orbitals into familiar chemical concepts like lone pairs, bonds, and core orbitals. usc.edu
NBO analysis for this compound would reveal the nature of the bonds, such as the sigma (σ) and pi (π) bonds within the aromatic rings and the amide group. It also quantifies the hybridization of the atomic orbitals involved in forming these bonds. usc.edu For instance, the analysis can describe the bonding orbital of the C-N amide bond in terms of the specific hybrid orbitals of the carbon and nitrogen atoms. researchgate.net
A key aspect of NBO analysis is the investigation of charge transfer interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the molecule's stability and electronic properties. For example, the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*) is a significant stabilizing interaction in amides.
Table 3: Example NBO Analysis Data for a Benzamide Derivative Note: This table illustrates the type of data obtained from an NBO analysis. Specific values for this compound would require dedicated calculations.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C=O) | 58.2 |
| π (C=C) | π* (C=C) | 20.5 |
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict and validate spectroscopic parameters, offering a deeper understanding of the experimental data. For this compound, DFT calculations can be employed to compute its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. psu.edu
The Gauge-Independent Atomic Orbital (GIAO) approach is commonly used to calculate NMR chemical shifts (¹H and ¹³C). psu.edu The calculated shifts are typically reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). psu.edu These theoretical predictions can aid in the assignment of experimental NMR spectra and provide confidence in the determined molecular structure.
Similarly, the vibrational frequencies (infrared and Raman spectra) can be calculated. psu.edu These calculations often yield frequencies that are slightly higher than the experimental values due to the harmonic approximation used. Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The calculated IR intensities and Raman activities are also valuable for assigning the vibrational modes observed in the experimental spectra. psu.edu
Table 4: Comparison of Calculated and Experimental Spectroscopic Data (Illustrative) Note: This table demonstrates the comparison between theoretical and experimental data. Specific values for this compound are not provided.
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 168 ppm | 167 ppm |
| ¹H NMR Chemical Shift (N-H) | 8.2 ppm | 8.1 ppm |
| IR Vibrational Frequency (C=O stretch) | 1700 cm⁻¹ | 1660 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. uq.edu.au MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, intermolecular interactions, and other time-dependent phenomena.
For this compound, MD simulations could be used to investigate its conformational landscape. The molecule possesses several rotatable bonds, and simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov This is particularly relevant for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.
The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of molecular force fields necessary for MD simulations of small molecules like this compound. uq.edu.au These force fields are essential for accurately describing the potential energy of the system as a function of its atomic coordinates.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions and Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.de This partitioning allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. amercrystalassn.org
A key feature of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. muni.cz Bond critical points (BCPs) are of particular interest as they indicate the presence of a bond path between two atoms. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature of the interaction.
For this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule as well as weaker non-covalent interactions, such as intramolecular hydrogen bonds. For example, an N-H···O hydrogen bond would be identified by a bond path between the hydrogen and oxygen atoms, and the properties at the BCP would classify it as a closed-shell interaction, typical for hydrogen bonds. muni.czscribd.com QTAIM can also be used to analyze intermolecular interactions in the crystalline state, providing insights into the forces that govern crystal packing. rsc.org
Table 5: QTAIM Parameters for Characterizing Chemical Bonds (Illustrative) Note: This table provides typical ranges for QTAIM parameters. Specific values would need to be calculated for the molecule of interest.
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
|---|---|---|
| Covalent Bond | > 0.2 | < 0 |
| Hydrogen Bond | 0.002 - 0.04 | > 0 |
Computational Studies of Electronic and Optical Properties (e.g., Hyperpolarizability)
Computational methods are also employed to investigate the electronic and optical properties of molecules, such as their polarizability and hyperpolarizability. These properties are related to the response of the molecule's electron cloud to an external electric field and are important for understanding its potential applications in nonlinear optics (NLO).
The polarizability describes the linear response of the molecule to the electric field, while the hyperpolarizability describes the nonlinear response. Large hyperpolarizability values are desirable for materials used in NLO applications, such as frequency doubling of light.
For this compound, computational studies can predict its first hyperpolarizability (β). These calculations often involve DFT methods and can provide insights into how structural modifications might enhance the NLO properties of the molecule. The presence of donor and acceptor groups and a conjugated π-electron system can contribute to a larger hyperpolarizability.
Applications of 3,4 Dimethyl N 1 Phenylethyl Benzamide in Chemical Research and Advanced Materials
Utilization as a Chiral Solvating Agent in NMR Spectroscopy for Enantiomeric Discrimination
The determination of enantiomeric purity is a critical task in synthetic, medicinal, and biological chemistry. unipi.it Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a Chiral Solvating Agent (CSA), offers a rapid and non-destructive method for this purpose. CSAs function by forming transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov This interaction leads to distinct chemical environments for the corresponding nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum, a phenomenon known as enantiomeric discrimination. nih.gov
Benzamide (B126) derivatives, particularly those incorporating a chiral element like the 1-phenylethyl group, have been successfully developed as effective CSAs. nih.gov A series of enantiomerically pure benzamides derived from trans-1,2-diaminocyclohexane (trans-DACH) have been synthesized and evaluated as CSAs for resolving the signals of mandelic acid and other chiral substrates, including carboxylic acids and amino acid derivatives, using ¹H, ¹⁹F, and ³¹P NMR spectroscopy. nih.gov The effectiveness of the discrimination is often quantified by the chemical shift nonequivalence (ΔΔδ). nih.gov For instance, the well-known (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, known as Kagan's amide, is a validated CSA for a broad range of analytes such as alcohols, amines, amides, and carboxylic acids. nih.gov
The 3,4-dimethyl substitution on the benzoyl ring of 3,4-dimethyl-N-(1-phenylethyl)benzamide influences the electronic and steric properties of the molecule, which in turn affects its interaction with chiral analytes. The formation of the diastereomeric complexes relies on a combination of non-covalent interactions, including hydrogen bonding (between the amide N-H of the CSA and a hydrogen bond acceptor on the analyte), π-π stacking, and steric repulsion. The specific pattern and magnitude of signal splitting in the NMR spectrum depend on the structure of both the CSA and the analyte.
| CSA Structural Class | Analyte Class Examples | Key Interactions | NMR Method | Reference |
|---|---|---|---|---|
| trans-DACH-derived Benzamides | Mandelic acids, Carboxylic acids, Amino acid derivatives, Phosphoric acids | Hydrogen bonding, π-π stacking | ¹H, ¹⁹F, ³¹P NMR | nih.gov |
| (R)-3,5-dinitro-N-(1-phenylethyl)benzamide (Kagan's Amide) | Alcohols, Amines/Amides, Carboxylic acids, Phosphine oxides, Sulfoxides | Hydrogen bonding, π-π stacking, Dipole-dipole | ¹H NMR | nih.gov |
| Tetraaza Macrocyclic CSAs with Amide Groups | Dipeptide derivatives (e.g., L-alanyl-L-glutamine, Aspartame) | Multiple hydrogen bonds (amide, amino, hydroxyl) | ¹H NMR | rsc.org |
Role as a Synthetic Intermediate for Complex Organic Molecules
The structural framework of this compound makes it a valuable starting material or intermediate in multi-step organic syntheses. Chemical suppliers offer a vast array of "building blocks"—small, well-characterized molecules used for constructing larger, more complex structures. enamine.net Amides and amines are among the most popular classes of these building blocks in medicinal chemistry. enamine.net
The N-(1-phenylethyl) group serves as a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions. While direct conversion of the benzamide itself into β-amino acids is not a standard transformation, the chiral amine precursor, (R)- or (S)-1-phenylethylamine, is widely used to synthesize chiral β-amino acids and their derivatives. The benzamide group can be used to protect the amine during other transformations on the molecule or can be modified itself.
The amide functionality is a cornerstone of many heterocyclic structures. The synthesis of N-phenylbenzamide derivatives has been explored for creating compounds targeting kinetoplastid parasites. nih.gov In these syntheses, substituted nitroanilines are reacted with nitrobenzoyl chlorides to form dinitro-benzanilide intermediates, which are then reduced to diamines. nih.gov This demonstrates a strategy where the benzamide core is assembled and then further functionalized, a principle applicable to the synthesis of various heterocycles starting from a molecule like this compound.
The benzamide scaffold is robust and allows for chemical modifications at several positions. The 3,4-dimethylphenyl ring and the N-phenylethyl ring can undergo electrophilic aromatic substitution, although the conditions must be controlled to avoid cleavage of the amide bond.
The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub A direct conversion of this compound to a quinoxaline is not a conventional synthetic route. However, the benzamide could be envisioned as a precursor in a multi-step sequence. For example, the 3,4-dimethylphenyl moiety could be further functionalized through nitration, reduction to an amine, and subsequent transformation into an o-phenylenediamine derivative, which could then participate in a classical quinoxaline synthesis. More broadly, the benzamide scaffold is a platform for creating diverse derivatives by modifying its constituent parts.
| Reaction Type | Target Moiety | Potential Product Class | General Reagents/Conditions |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Dimethylphenyl or Phenylethyl ring | Halogenated, nitrated, or acylated benzamides | Br₂, HNO₃/H₂SO₄, Acyl chloride/AlCl₃ |
| Amide Bond Cleavage (Hydrolysis) | Amide linkage | 3,4-Dimethylbenzoic acid and 1-Phenylethylamine (B125046) | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat |
| Amide Reduction | Amide carbonyl group | Secondary amine (N-(3,4-dimethylbenzyl)-1-phenylethanamine) | LiAlH₄ |
| Directed Ortho-Metalation | Aromatic C-H bonds adjacent to substituents | Further functionalized benzamides | Organolithium reagents (e.g., n-BuLi) |
Fundamental Studies in Amide Chemistry and Stereochemistry
The amide functional group is of paramount importance in chemistry and biology. The properties of this compound make it an excellent model for studying fundamental aspects of amide chemistry and stereochemistry. The presence of a chiral center allows for investigations into how stereochemistry influences molecular conformation, packing in the solid state, and intermolecular interactions.
Studies on the related compound N-[(1S)-1-phenylethyl]benzamide revealed conformational trimorphism, where the molecule crystallizes in three different polymorphic forms. nih.gov All three forms exhibit the common N—H⋯O intermolecular hydrogen bond that links the molecules into infinite chains, but they differ in the rotation of the phenyl rings and the subsequent packing of these chains. nih.gov Similarly, the conformation of N-(3,4-dimethyl-phenyl)benzamide has been studied, revealing specific preferences for the orientation of the N-H bond relative to the substituents on the aniline (B41778) ring. nih.gov
These studies highlight key features relevant to this compound:
Amide Planarity and Rotational Barriers: The C-N bond of the amide group has significant double-bond character due to resonance, which restricts rotation and makes the amide unit relatively planar.
Hydrogen Bonding: As a secondary amide, it possesses both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to strong, directional intermolecular hydrogen bonds that dictate its supramolecular structure. nih.gov
Conformational Isomerism: Rotation around the single bonds (N-C(phenyl) and C(carbonyl)-C(aryl)) leads to different conformers, the relative energies of which are influenced by the steric bulk of the methyl and phenylethyl groups.
Development of Novel Synthetic Methodologies Leveraging the Benzamide Scaffold
The benzamide scaffold is frequently employed in the development of new synthetic methods and in medicinal chemistry for discovering new therapeutic agents. Its stability and predictable reactivity make it an ideal framework for testing new chemical transformations.
Recent research efforts have focused on designing novel benzamide derivatives as potent inhibitors of biological targets. For example, a series of benzamide derivatives were designed and synthesized as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a promising target in cancer therapy. nih.gov In another study, a carboxamide scaffold was identified and optimized through scaffold hopping to develop new antimalarial agents. chemrxiv.org These programs illustrate a common strategy: a core scaffold, such as a benzamide, is identified and then systematically modified to improve potency and selectivity, a process that often involves developing or refining synthetic methodologies to access the desired analogues.
The development of such methodologies includes:
Late-Stage Functionalization: Creating new reactions to modify the benzamide scaffold in the final steps of a synthesis, allowing for the rapid generation of a library of related compounds.
Catalytic Reactions: Using the benzamide as a substrate to test new catalytic systems, such as those for C-H activation, cross-coupling, or asymmetric transformations.
Structure-Activity Relationship (SAR) Studies: The synthesis of a variety of derivatives based on the this compound core allows for systematic studies of how structural changes affect a particular property or biological activity. chemrxiv.org
Integration into Light-Harvesting Materials Research
Light-harvesting materials are designed to capture light energy and transfer it efficiently to a reaction center, mimicking the process of natural photosynthesis. The key components of these systems are chromophores—molecules that absorb light. Aromatic compounds are fundamental chromophores due to their π-conjugated systems, which are responsible for the absorption of UV and visible light.
Aromatic amides like this compound contain multiple chromophoric units: the 3,4-dimethylbenzoyl group and the phenylethyl group. These groups absorb light in the UV region. While this specific compound is not a primary focus in mainstream light-harvesting research, its structural motifs are relevant. The benzamide linker can play a dual role: it can act as a rigid spacer to hold other chromophores at a specific distance and orientation, and its own electronic properties can mediate energy transfer between donor and acceptor units.
The potential for integration into such materials would depend on:
Photophysical Properties: The absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime of the molecule and its derivatives.
Energy Transfer Efficiency: The ability to transfer absorbed energy to an adjacent molecule, which is highly dependent on the distance and spectral overlap between the donor and acceptor.
Self-Assembly: The tendency of the molecules to organize into ordered structures, guided by interactions like hydrogen bonding and π-π stacking, which can facilitate efficient energy migration through the material.
While dedicated research on this compound for light-harvesting is not prominent, the fundamental principles of chromophore design and supramolecular chemistry suggest that appropriately functionalized benzamide scaffolds could be explored as components in more complex light-harvesting arrays.
Future Research Directions in 3,4 Dimethyl N 1 Phenylethyl Benzamide Chemistry
Exploration of Novel and Sustainable Synthetic Routes to the Core Scaffold
The synthesis of amides is one of the most performed reactions in organic chemistry. rsc.org However, traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk The development of catalytic and sustainable methods for the synthesis of 3,4-dimethyl-N-(1-phenylethyl)benzamide is a critical first step for future investigations.
Conventional synthesis would involve the coupling of 3,4-dimethylbenzoic acid (or its corresponding acyl chloride) with (R)- or (S)-1-phenylethylamine. A known method for a similar compound, N-[(1S)-1-phenylethyl]benzamide, utilizes boric acid as a catalyst in refluxing toluene (B28343), achieving a high yield. nih.gov While effective, future research should focus on greener alternatives.
Promising research avenues include catalytic methods that minimize waste and operate under milder conditions. bohrium.com Boronic acid-catalyzed amidations, for example, can proceed at room temperature and avoid the production of stoichiometric byproducts. sigmaaldrich.com Another highly sustainable approach is biocatalysis, which employs enzymes like hydrolases to form the amide bond, often in aqueous systems. rsc.org Furthermore, developing methods that use water as a green solvent, potentially for the direct amidation of esters, represents a significant advancement in eco-friendly synthesis. chemrxiv.org
Table 1: Comparison of Potential Synthetic Routes
| Method | Catalyst/Reagent | Typical Solvent | Key Advantages | Research Focus |
|---|---|---|---|---|
| Acyl Chloride Method | Thionyl Chloride, Base | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | High reactivity, generally high yield. | Improving atom economy, replacing hazardous solvents. |
| Boric Acid Catalysis | B(OH)₃ | Toluene | Catalytic, relatively simple conditions. nih.gov | Lowering reaction temperature, exploring substrate scope. |
| Organocatalysis | Boronic Acid Derivatives | Various Organic Solvents | Waste-free, mild conditions (room temp). sigmaaldrich.com | Catalyst loading optimization, application to the specific substrate. |
| Biocatalysis | Hydrolase Enzymes (e.g., Lipase) | Aqueous or Low-Water Systems | Highly sustainable, high selectivity. rsc.org | Enzyme screening, reaction optimization for non-natural substrates. |
| Direct Amidation in Water | None (Catalyst-free) | Water | Extremely green, additive-free, metal-free. chemrxiv.org | Investigating the mechanism and applicability for this specific amide. |
Advanced Spectroscopic Investigations of Excited States and Ultrafast Dynamics
The photophysical properties of chiral molecules are of fundamental interest. While basic characterization of this compound using NMR and IR spectroscopy is a prerequisite, advanced spectroscopic studies are needed to understand its behavior in excited states and its ultrafast dynamics. Such investigations are crucial for applications in chiroptical devices and sensors. rsc.org
Structural studies on analogous compounds provide a clear roadmap. For instance, N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism, meaning it can crystallize in three different forms depending on the solvent. nih.gov A detailed X-ray crystallographic study of this compound would be essential to determine its solid-state conformation, hydrogen bonding patterns, and potential for similar polymorphic behavior. The conformation of related achiral structures like N-(3,4-Dimethyl-phen-yl)benzamide has been previously reported, providing a basis for comparison. nih.gov
Future research should employ ultrafast spectroscopy to probe the dynamics of chirality evolution. rsc.org Techniques like time-dependent circular dichroism and helicity-resolved transient absorption spectroscopy can reveal how the chiral information is generated and propagated within the molecule upon photoexcitation. rsc.orgrsc.org Understanding these dynamics at their natural femtosecond timescales could pave the way for designing molecules with enhanced chiroptical responses. arxiv.org
Table 2: Proposed Advanced Spectroscopic Investigations
| Technique | Research Objective | Potential Information Gained |
|---|---|---|
| Single-Crystal X-ray Diffraction | Determine solid-state structure and packing. | Precise bond lengths/angles, intermolecular interactions (e.g., N-H⋯O hydrogen bonds), absolute configuration, and potential for polymorphism. nih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | Characterize chiroptical properties in solution. | Conformational preferences in different solvents, electronic transitions associated with chirality. |
| Time-Resolved Transient Absorption Spectroscopy | Investigate excited-state dynamics. | Lifetimes of excited states, pathways of energy relaxation and dissipation. rsc.org |
| Ultrafast Chiral Spectroscopy | Probe chirality-dependent dynamics. | Direct observation of how molecular chirality influences electronic and vibrational dynamics on femtosecond to picosecond timescales. rsc.orgarxiv.org |
In-Depth Computational Modeling of Complex Reaction Dynamics and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules. bohrium.com For this compound, in-depth computational modeling can provide insights that are difficult to obtain experimentally and can guide future synthetic and analytical work. tandfonline.com
A primary goal would be to perform a thorough conformational analysis to map the potential energy surface as a function of key dihedral angles, such as the rotation around the amide bond and the bonds connecting the phenyl rings. tandfonline.com This would identify the most stable conformers in the gas phase and in solution, complementing experimental data from X-ray and NMR studies. DFT calculations have been successfully used to determine the most stable structures of various benzamide (B126) derivatives. bohrium.comresearchgate.net
Furthermore, modeling can elucidate the non-covalent interactions that govern its function as a potential research tool. For example, if used as a chiral solvating agent, DFT could model the diastereomeric complexes formed with other chiral molecules, calculating interaction energies and identifying the specific hydrogen bonds or π-π stacking interactions responsible for chiral recognition. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis and CD spectra, aiding in the interpretation of experimental results. tandfonline.com
Table 3: Computational Modeling Approaches and Targets
| Computational Method | Research Target | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Rotational barriers, stable conformer geometries, relative energies. tandfonline.com |
| DFT with Solvation Model (e.g., PCM) | Properties in Solution | Solvent effects on conformation and stability. |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra Simulation | UV-Vis absorption wavelengths, simulation of CD spectra. tandfonline.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Non-Covalent Interactions | Characterization of hydrogen bonds and other weak interactions critical for chiral recognition. |
| Molecular Dynamics (MD) Simulations | Dynamic Behavior and Complexation | Simulating the dynamic interaction with chiral analytes or solvent molecules over time. tandfonline.com |
Design of Next-Generation Chiral Amide-Based Research Tools for Analytical and Synthetic Applications
Perhaps the most promising area for future research lies in the application of this compound as a chiral research tool. The inherent chirality and functional groups of the molecule make it an excellent candidate for development in chiral analysis and asymmetric synthesis.
One major application is as a Chiral Solvating Agent (CSA) for NMR spectroscopy. nih.gov CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with enantiomers in solution, leading to separate, distinguishable signals in the NMR spectrum. unipi.itnih.gov This allows for the direct determination of enantiomeric purity. nih.govacs.org The Kagan amide, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, is a well-known CSA, and it is highly probable that the 3,4-dimethyl analogue would exhibit similar capabilities, likely interacting with analytes through hydrogen bonding and π-π interactions. nih.govpreprints.org
A second major application is in the field of chiral chromatography. The compound could be covalently bonded to a support material like silica (B1680970) gel to create a novel Chiral Stationary Phase (CSP) for High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Polysaccharide- and amide-based CSPs are widely used for the separation of enantiomers. nih.govmdpi.com The performance of such a CSP would depend on its ability to form transient diastereomeric complexes with analytes, relying on interactions like hydrogen bonds, dipole-dipole, and π-π interactions to achieve separation. nih.govsigmaaldrich.com Developing a CSP from this scaffold could provide new selectivities for separating a wide range of racemic compounds. sigmaaldrich.com
Table 4: Potential Applications as a Chiral Research Tool
| Application | Technique | Principle of Operation | Potential Advantages |
|---|---|---|---|
| Chiral Solvating Agent (CSA) | 1H NMR Spectroscopy | Forms transient diastereomeric complexes with enantiomers, causing chemical shift non-equivalence (signal splitting). rsc.org | Simple, rapid determination of enantiomeric excess without derivatization. nih.govunipi.it |
| Chiral Stationary Phase (CSP) | HPLC / SFC | Differential interaction between the immobilized chiral selector and enantiomers leads to different retention times. nih.govresearchgate.net | Enables analytical and preparative separation of a wide range of racemates. mdpi.com |
| Chiral Ligand | Asymmetric Catalysis | Coordinates to a metal center to create a chiral environment, inducing enantioselectivity in a chemical reaction. | Potential for developing new, efficient catalytic systems for asymmetric synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
